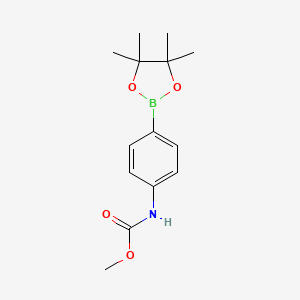
11-(Bromomethyl)tricosane
Übersicht
Beschreibung
11-(Bromomethyl)tricosane is a chemical compound with the molecular formula C24H49Br . It has a molecular weight of 417.56 . The compound is a liquid at 20°C .
Molecular Structure Analysis
The molecular structure of 11-(Bromomethyl)tricosane consists of 24 carbon atoms, 49 hydrogen atoms, and 1 bromine atom . The InChI code for the compound is 1S/C24H49Br/c1-3-5-7-9-11-13-14-16-18-20-22-24(23-25)21-19-17-15-12-10-8-6-4-2/h24H,3-23H2,1-2H3 .Physical And Chemical Properties Analysis
11-(Bromomethyl)tricosane is a colorless to light yellow to light orange clear liquid . . The compound has a flash point of 148°C , a specific gravity of 0.96 , and a refractive index of 1.47 .Wissenschaftliche Forschungsanwendungen
Synthesis and Complex Formation
- Synthesis of Complex Compounds: A study by Kim and Kang (2011) discusses the synthesis of new macrocyclic compounds by reacting bromoacetonitrile with a specific compound to produce a cyanomethyl macrocycle. This demonstrates the utility of brominated compounds in synthesizing complex structures (Kim & Kang, 2011).
Physical Chemistry and Material Science
- Investigating Quantum Effects in Radical Ions: Borovkov et al. (2018) explored the impact of magnetic fields on radiation-induced fluorescence in tricosane, contributing to our understanding of quantum beats in radical ions. Such studies highlight the importance of tricosane derivatives in understanding molecular quantum effects (Borovkov et al., 2018).
- Surface Chemistry: The study by Lummerstorfer and Hoffmann (2004) on click chemistry involving azide-terminated monolayers on silica surfaces used 11-bromo-undecylsiloxane, showcasing the relevance of brominated tricosane derivatives in surface chemistry applications (Lummerstorfer & Hoffmann, 2004).
- Nano Enhanced-PCM for Cooling Applications: Krishna et al. (2017) utilized tricosane in the study of heat pipes with nano enhanced Phase Change Materials, indicating its potential use in thermal management and electronic cooling (Krishna et al., 2017).
Environmental and Planetary Science
- High-Pressure Behavior in Hydrocarbons: Basu et al. (2020) investigated the high-pressure behavior of tricosane, providing insights relevant to understanding hydrocarbon behavior in planetary science and under extreme conditions (Basu et al., 2020).
Analytical Chemistry
- Spectroscopy and Molecular Analysis: The study of the vibrational modes of tricosane paraffin under high pressure through Raman and infrared spectroscopy, as reported by Puerto and Balzaretti (2014), is crucial for understanding molecular behavior under different physical conditions (Puerto & Balzaretti, 2014).
Biochemistry
- Studying Hydrocarbons in Insect Physiology: Research on the hydrocarbons in the haemolymph of Japanese beetle larvae by Bennett et al. (1972) found compounds like tricosane, offering insights into insect physiology and biochemistry (Bennett et al., 1972).
Agricultural Science
- **Pest Resistance Research:** Oliveira et al. (2009) studied resistance to Tuta absoluta in Lycopersicon esculentum, identifying tricosane among the hydrocarbons correlating with leaf mining, thus contributing to agricultural pest management (Oliveira et al., 2009).
Safety and Hazards
The compound is known to cause skin irritation (H315) and serious eye irritation (H319) . Precautionary measures include washing skin thoroughly after handling, wearing protective gloves/eye protection/face protection, and seeking medical advice if skin irritation occurs or if eye irritation persists .
Wirkmechanismus
Target of Action
It is known that this compound is primarily used as an intermediate in organic synthesis , which suggests that its targets could vary depending on the specific reactions it is involved in.
Mode of Action
The mode of action of 11-(Bromomethyl)tricosane is largely dependent on the specific reactions it is used in. As an intermediate in organic synthesis, it likely interacts with its targets through the bromomethyl group, which can participate in various types of chemical reactions .
Result of Action
The molecular and cellular effects of 11-(Bromomethyl)tricosane’s action would depend on the specific compounds it is used to synthesize. As an intermediate, its primary role is to facilitate the synthesis of other compounds with diverse properties and functions .
Action Environment
The action, efficacy, and stability of 11-(Bromomethyl)tricosane can be influenced by various environmental factors. For instance, the conditions under which it is stored and used can impact its reactivity and effectiveness as a synthetic intermediate . It should be handled with care due to its potential hazards .
Eigenschaften
IUPAC Name |
11-(bromomethyl)tricosane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H49Br/c1-3-5-7-9-11-13-14-16-18-20-22-24(23-25)21-19-17-15-12-10-8-6-4-2/h24H,3-23H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVAQVYKSURQMBE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCC(CCCCCCCCCC)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H49Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
11-(Bromomethyl)tricosane | |
CAS RN |
732276-63-0 | |
| Record name | 11-(Bromomethyl)tricosane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



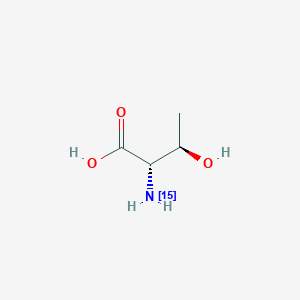
![[(1S,2R,3R,4S,5R,6S,8R,9S,13S,16S,17R,18S)-11-ethyl-8,9-dihydroxy-4,6,16,18-tetramethoxy-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-13-yl]methyl 2-[(3S)-3-methyl-2,5-dioxopyrrolidin-1-yl]benzoate;2-hydroxypropane-1,2,3-tricarboxylic acid](/img/structure/B1632125.png)
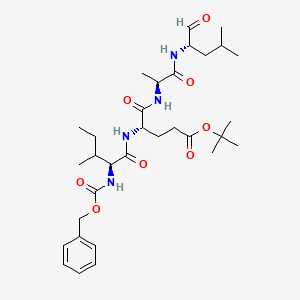
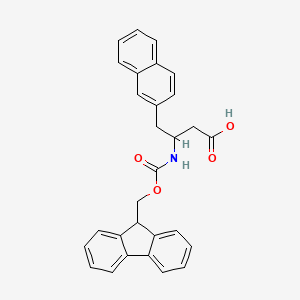

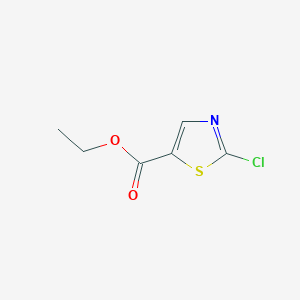

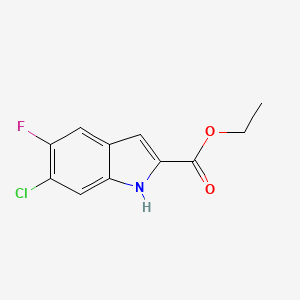

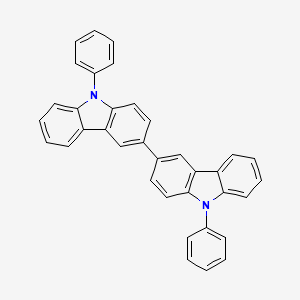
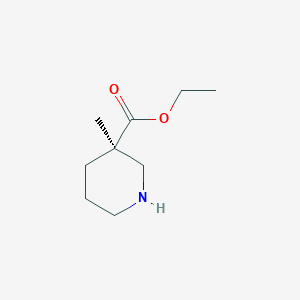
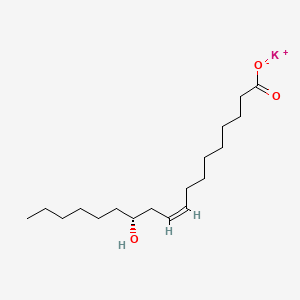
![(1S,4S,9S,10R,13R,14S)-14-(hydroxymethyl)-5,5,9-trimethyltetracyclo[11.2.1.01,10.04,9]hexadecan-6-one](/img/structure/B1632175.png)
